(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a compound of significant interest in organic chemistry and biochemistry. It features a boronophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:
Formation of the Boronophenyl Group: This can be achieved through the borylation of a suitable phenyl precursor using reagents such as bis(pinacolato)diboron and a palladium catalyst.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo several types of chemical reactions:
Oxidation: The boronophenyl group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can target the boronophenyl group or the Boc-protected amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Reduced boronophenyl compounds or deprotected amino acids.
Substitution: Substituted boronophenyl derivatives.
Scientific Research Applications
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Boronophenyl)-2-amino-propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Has an additional methylene group, altering its steric and electronic properties.
Uniqueness
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its combination of a boronophenyl group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
(2S)-3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRRXMOSJYUMBY-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119771-23-2 |
Source
|
Record name | [(S)-3-(4-boronophenyl)-2-((tertbutoxycarbonyl)amino)propanoic acid] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.